molecular formula C24H15N3O5S B4009677 Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate

Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate

Cat. No.: B4009677
M. Wt: 457.5 g/mol
InChI Key: PUMWLAKOHMZZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate is a complex organic compound that features a combination of isoindole, benzothiazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the isoindole and benzothiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include anhydrous solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
  • Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
  • Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate

Uniqueness

Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O5S/c1-32-23(31)13-6-9-15(10-7-13)25-20(28)14-8-11-18-19(12-14)33-24(26-18)27-21(29)16-4-2-3-5-17(16)22(27)30/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMWLAKOHMZZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate
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Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate
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Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate
Reactant of Route 6
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Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate

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